5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine
Overview
Description
5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine: is a chemical compound with the molecular formula C17H20BrNO and a molecular weight of 334.25 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used in proteomics to study protein interactions and functions. It can be used as a probe to investigate the binding sites and activities of various proteins .
Medicine: While not commonly used in therapeutic applications, this compound can be used in medicinal chemistry research to develop new drugs and understand their mechanisms of action.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine involves its interaction with specific molecular targets. In proteomics research, it can bind to proteins and alter their functions. The exact pathways and molecular targets depend on the specific application and experimental conditions .
Comparison with Similar Compounds
- 5-Bromo-2-[4-(tert-butyl)phenoxy]phenylamine
- 5-Bromo-2-[4-(tert-hexyl)phenoxy]phenylamine
- 5-Bromo-2-[4-(tert-octyl)phenoxy]phenylamine
Comparison: Compared to these similar compounds, 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine has unique properties due to the presence of the tert-pentyl group. This group can influence the compound’s reactivity, solubility, and binding affinity to proteins. The specific effects depend on the size and structure of the alkyl group attached to the phenoxy ring.
Properties
IUPAC Name |
5-bromo-2-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(18)11-15(16)19/h5-11H,4,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGRHISZBQAARA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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